4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups. The 1,3-dithiolan-2-yl group would form a five-membered ring, and the other groups (methoxy, nitro, and 4-chlorobenzenesulfonate) would be attached to different carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The nitro group could potentially undergo reduction to form an amine, and the methoxy group could potentially undergo elimination to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the nitro group and the sulfonate group would likely make the compound soluble in polar solvents .Scientific Research Applications
- Tetrathiafulvalenes (TTFs) derived from 1,3-dithiolan-2-iminium salts exhibit high electrical conductivity. Researchers have explored their use in organic semiconductors, molecular switches, and conductive materials for electronic devices .
- 1,3-dithiolane derivatives have demonstrated anti-HIV and antimicrobial activities. Investigating the potential of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate in drug development could yield novel therapeutic agents .
- Compounds related to 1,3-oxathiolane and 1,3-dithiolane derivatives are known to selectively inhibit human hepatic cytochrome P450 enzymes. This property is valuable in drug metabolism studies and personalized medicine .
- The unique sulfur-containing heterocyclic structure of 1,3-dithiolan-2-imines makes them interesting ligands for coordination chemistry. Researchers explore their use in designing metal complexes with specific properties .
- Investigating the optical properties of this compound, such as fluorescence and absorption spectra, could lead to applications in sensors, imaging agents, or optoelectronic devices .
- Researchers have developed synthetic routes to access 4-substituted N-alkyl-1,3-dithiolan-2-imines. Optimizing reaction conditions, as demonstrated in the study, is crucial for efficient synthesis .
Organic Electronics and Conductive Materials
Biological Activity and Drug Development
Selective Inhibition of Cytochrome P450
Materials Chemistry and Coordination Complexes
Photophysical Properties and Sensing Applications
Synthetic Methodology and Reaction Optimization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S3/c1-23-14-9-10(16-25-6-7-26-16)8-13(18(19)20)15(14)24-27(21,22)12-4-2-11(17)3-5-12/h2-5,8-9,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPSQNNTIRIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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